6-Chloro-2,5-benzothiazolediamine
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Overview
Description
2,5-Benzothiazolediamine,6-chloro-(9CI) is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Benzothiazolediamine,6-chloro-(9CI) typically involves the reaction of 2-aminothiophenol with chloroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2,5-Benzothiazolediamine,6-chloro-(9CI) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process . The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,5-Benzothiazolediamine,6-chloro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2,5-Benzothiazolediamine,6-chloro-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Benzothiazolediamine,6-chloro-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-Benzothiazolediamine,6-chloro-(9CI) can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Nitrobenzothiazole: Studied for its potential anticancer activities.
The uniqueness of 2,5-Benzothiazolediamine,6-chloro-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
35435-48-4 |
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Molecular Formula |
C7H6ClN3S |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
6-chloro-1,3-benzothiazole-2,5-diamine |
InChI |
InChI=1S/C7H6ClN3S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,9H2,(H2,10,11) |
InChI Key |
QMHJYOHWBCBXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(S2)N)Cl)N |
Origin of Product |
United States |
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